REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3]([NH2:5])=[S:4].Cl[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].[CH2:15](O)[CH3:16]>>[CH2:13]([O:12][C:10]([C:9]1[S:4][C:3]([C:2]([CH3:7])([CH3:6])[CH3:1])=[N:5][C:15]=1[CH3:16])=[O:11])[CH3:14]
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Name
|
|
Quantity
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7.7 g
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Type
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reactant
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Smiles
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CC(C(=S)N)(C)C
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Name
|
|
Quantity
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9.26 mL
|
Type
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reactant
|
Smiles
|
ClCC(=O)OCC
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Name
|
|
Quantity
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150 mL
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Type
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reactant
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux temperature for 24 h
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Duration
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24 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure
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Type
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WASH
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Details
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washed with saturated aqueous sodium bicarbonate and brine solutions
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic fraction was dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
|
Details
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concentrated to 14.1 g of an orange viscous material
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Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1=C(N=C(S1)C(C)(C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |